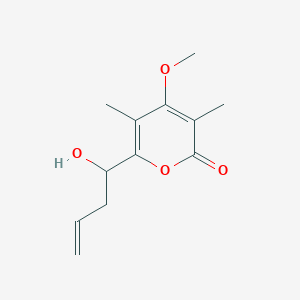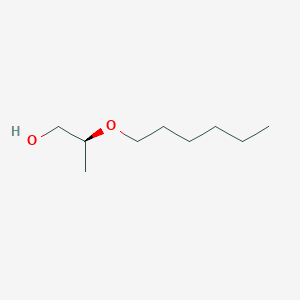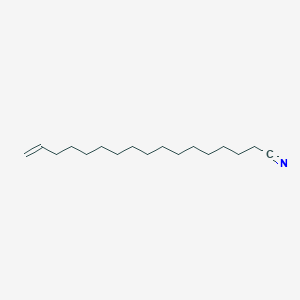
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane is a complex organoboron compound characterized by the presence of bromine and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane typically involves the bromination of precursor compounds. One efficient route starts with 1,3,5-trimethylbenzene, which undergoes bromination using bromine and aluminum bromide to form 1,3,5-tribromo-2,4,6-trimethylbenzene . This intermediate is then further reacted with trimethylsilyl reagents under controlled conditions to introduce the trimethylsilyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various organosilicon compounds, while oxidation and reduction reactions would produce different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organoboron compounds.
Biology: Its unique structure allows for exploration in biochemical studies, particularly in understanding boron-containing compounds’ interactions with biological molecules.
Industry: Used in materials science for developing new materials with specific properties.
Wirkmechanismus
The mechanism by which 2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane exerts its effects involves interactions with molecular targets through its bromine and trimethylsilyl groups. These interactions can influence various pathways, depending on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tribromo-2,4,6-trimethylbenzene: A precursor in the synthesis of the target compound.
Trimethylsilyl derivatives: Compounds containing trimethylsilyl groups with similar reactivity.
Organoboron compounds: Other boron-containing compounds with varying functional groups.
Eigenschaften
CAS-Nummer |
112848-83-6 |
|---|---|
Molekularformel |
C9H27B3Br3N3Si3 |
Molekulargewicht |
533.7 g/mol |
IUPAC-Name |
trimethyl-[2,4,6-tribromo-3,5-bis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinan-1-yl]silane |
InChI |
InChI=1S/C9H27B3Br3N3Si3/c1-19(2,3)16-10(13)17(20(4,5)6)12(15)18(11(16)14)21(7,8)9/h1-9H3 |
InChI-Schlüssel |
IBQDRQIWUARNAW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(B(N(B(N1[Si](C)(C)C)Br)[Si](C)(C)C)Br)[Si](C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


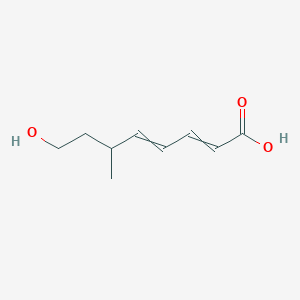
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)

![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
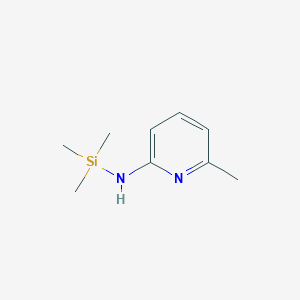
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)

